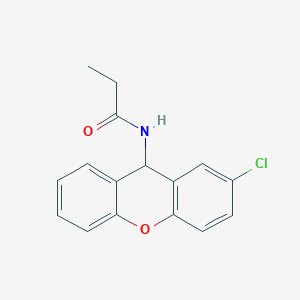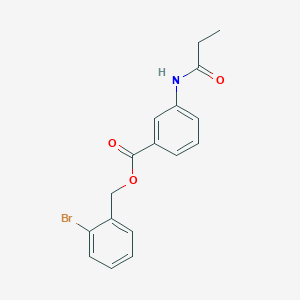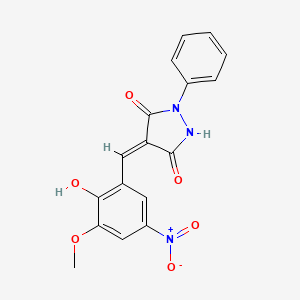
N-(2-chloro-9H-xanthen-9-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-9H-xanthen-9-yl)propanamide, also known as CPX, is a fluorescent probe used in scientific research. It is a derivative of xanthene, a fluorescent dye commonly used in biology and chemistry research. CPX is used to study various biological processes, including protein-protein interactions, enzyme activity, and cellular signaling pathways.
Wirkmechanismus
N-(2-chloro-9H-xanthen-9-yl)propanamide works by binding to specific molecules or structures within cells and emitting fluorescent light. This fluorescence can be detected and measured using specialized equipment, allowing researchers to study the behavior of cells and molecules in real-time.
Biochemical and physiological effects:
N-(2-chloro-9H-xanthen-9-yl)propanamide has no known biochemical or physiological effects on cells or organisms. It is a non-toxic fluorescent probe that can be used in a wide variety of experiments without affecting the outcome.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-chloro-9H-xanthen-9-yl)propanamide is its high sensitivity and specificity. It can detect small changes in protein-protein interactions and enzyme activity, making it a valuable tool for studying cellular signaling pathways. However, N-(2-chloro-9H-xanthen-9-yl)propanamide has limitations in terms of its stability and solubility. It can degrade over time and may not be soluble in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for the use of N-(2-chloro-9H-xanthen-9-yl)propanamide in scientific research. One potential application is in the development of biosensors for medical and environmental monitoring. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to detect specific molecules or pathogens in blood or water samples. Another potential application is in the development of new drugs or therapies. N-(2-chloro-9H-xanthen-9-yl)propanamide could be used to identify new targets for drug development or to study the mechanism of action of existing drugs. Overall, N-(2-chloro-9H-xanthen-9-yl)propanamide is a versatile and valuable tool for scientific research with many potential applications in the future.
Synthesemethoden
N-(2-chloro-9H-xanthen-9-yl)propanamide can be synthesized through the reaction of 9-bromo-xanthene with 2-chloropropanoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain pure N-(2-chloro-9H-xanthen-9-yl)propanamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-9H-xanthen-9-yl)propanamide is widely used in scientific research as a fluorescent probe. It is used to study protein-protein interactions, enzyme activity, and cellular signaling pathways. N-(2-chloro-9H-xanthen-9-yl)propanamide is also used in the development of biosensors and diagnostic assays.
Eigenschaften
IUPAC Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-2-15(19)18-16-11-5-3-4-6-13(11)20-14-8-7-10(17)9-12(14)16/h3-9,16H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCKACHJTVKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-9H-xanthen-9-yl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,1'-(1,4-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B5158815.png)
![5-(2-methoxybenzylidene)-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5158823.png)
![N-(5-methyl-3-isoxazolyl)-4-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}benzenesulfonamide hydrobromide](/img/structure/B5158831.png)


![N-bicyclo[2.2.1]hept-2-yl-N,1-dimethyl-4-piperidinamine](/img/structure/B5158847.png)
![3-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-6-methyl-4H-chromen-4-one](/img/structure/B5158854.png)
![2-[(1-benzyl-5-methoxy-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5158860.png)


![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloro-4-nitrobenzamide](/img/structure/B5158885.png)
![N-{2-[(2-chlorobenzoyl)amino]-3-phenylacryloyl}-beta-alanine](/img/structure/B5158888.png)
![N,3,6,7-tetramethyl-N-[1-(4-pyrimidinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5158894.png)
![2-(4-methylphenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5158897.png)